molecular formula C18H23N5O3S B2990732 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone CAS No. 921789-46-0

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2990732
CAS No.: 921789-46-0
M. Wt: 389.47
InChI Key: DGCIQBFDMVDWNL-UHFFFAOYSA-N
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Description

2-((7-(4-Ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a 4-ethoxyphenyl group and a thioether-linked morpholinoethanone side chain.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-2-26-15-5-3-14(4-6-15)22-7-8-23-17(22)19-20-18(23)27-13-16(24)21-9-11-25-12-10-21/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIQBFDMVDWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features include an imidazo[2,1-c][1,2,4]triazole core and a thioether linkage, which may contribute to its diverse biological interactions.

  • Molecular Formula : C18H20N6O2S
  • Molecular Weight : Approximately 402.49 g/mol
  • CAS Number : 921581-77-3

Structural Characteristics

The compound features:

  • An imidazo[2,1-c][1,2,4]triazole ring, known for its pharmacological significance.
  • A thioether group that may enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant anticancer properties. For instance:

  • Inhibition of Focal Adhesion Kinase (FAK) : A study highlighted the role of imidazo[2,1-b][1,3,4]thiadiazole compounds in inhibiting FAK phosphorylation in pancreatic cancer cells. Compounds similar to our target compound showed IC50 values ranging from 0.59 to 2.81 μM in various cancer cell lines .
CompoundIC50 (μM)Cell Line
1a0.59MesoII
1b2.81STO

These findings suggest that the compound may enhance the efficacy of existing chemotherapeutics like gemcitabine by modulating key transporters such as hENT-1 .

Antimicrobial Activity

The presence of sulfur and the ethoxyphenyl moiety in the compound's structure suggest potential antimicrobial and antifungal activities. Similar compounds have demonstrated efficacy against various pathogens due to enhanced lipophilicity and membrane permeability.

Enzyme Inhibition

The compound's structure may allow it to inhibit key enzymes involved in disease processes. For example:

  • Studies have shown that imidazo[2,1-c][1,2,4]triazoles can inhibit enzymes critical for tumor progression and microbial growth.

Study on Anticancer Activity

A comprehensive study evaluated a series of imidazo derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant antiproliferative effects in vitro:

"Compounds demonstrated promising activity against cancer cell lines with varying degrees of potency" .

Synthesis and Characterization

The synthesis of This compound involves multiple steps including cyclocondensation reactions and thiolation processes. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several imidazo-triazole derivatives. A key comparison is with ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate (CAS 923139-72-4), which differs in two critical aspects:

Substituent on the phenyl ring: The ethoxy group (-OCH2CH3) in the target compound vs. fluorine (-F) in the fluorophenyl analog.

Side chain: The morpholinoethanone group (a cyclic amine) vs. an ethyl propanoate ester. Morpholine derivatives often enhance water solubility and bioavailability compared to esters, which may hydrolyze in vivo .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (4-Ethoxyphenyl) Fluorophenyl Analog (CAS 923139-72-4)
Molecular Formula C20H23N5O3S (inferred*) C15H17FN4O2S
Molecular Weight ~437.5 g/mol 336.4 g/mol
Key Substituents 4-Ethoxyphenyl, morpholinoethanone 4-Fluorophenyl, ethyl propanoate
Lipophilicity (LogP) Higher (due to ethoxy group) Moderate (fluorine reduces hydrophobicity)
Solubility Likely improved (morpholine) Limited (ester group)

*Inferred from structural similarity to CAS 923139-72-4 .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step protocols, starting with cyclization of precursors to form the imidazo-triazol core. Key steps include:
  • Thiadiazole/thiazole ring formation: Use sulfur/nitrogen sources (e.g., thiourea) with catalysts like p-toluenesulfonic acid under reflux (Ethanol, 80°C, 8–12 h) .
  • Thioether linkage: Introduce the morpholinoethanone moiety via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C, 4 h) .
  • Yield optimization: Control temperature, solvent polarity, and stoichiometry (molar ratio 1:1.2 for thiol:alkylating agent) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and tautomeric forms?

  • Methodological Answer:
  • IR spectroscopy: Identify thione (C=S, ~1200 cm⁻¹) vs. thiol (S–H, ~2550 cm⁻¹) tautomers .
  • NMR analysis: Use ¹H/¹³C NMR to confirm substituent integration (e.g., morpholino CH₂ groups at δ 3.4–3.7 ppm) and detect tautomerism via chemical shift splitting .
  • Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer:
  • Antimicrobial screening: Use microdilution assays (e.g., MIC against S. aureus or C. albicans) with 24–48 h incubation .
  • Anticancer potential: Conduct MTT assays (72 h exposure, IC₅₀ calculation) on cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition: Test kinase or protease inhibition via fluorometric/colorimetric kits (e.g., ATPase activity at 340 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomerism data between experimental and computational models?

  • Methodological Answer:
  • Multi-technique validation: Combine XRD (for solid-state structure) with solution-phase NMR/UV-Vis to assess environmental effects .
  • DFT calculations: Optimize tautomer geometries at B3LYP/6-311+G(d,p) level and compare vibrational frequencies with experimental IR .
  • Solvent polarity studies: Monitor tautomeric equilibrium in DMSO vs. chloroform using ¹H NMR titration .

Q. What experimental design strategies minimize bias in assessing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer:
  • Randomized block design: Assign substituent variations (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) to separate blocks with triplicates to control batch effects .
  • Multivariate analysis: Apply PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Eₛ), and biological parameters (IC₅₀) .
  • Blinded assays: Use third-party labs for activity testing to eliminate observer bias .

Q. How can environmental fate studies be structured to evaluate the compound’s ecological impact?

  • Methodological Answer:
  • Hydrolytic stability: Incubate in buffers (pH 4–9, 25–50°C) and monitor degradation via HPLC-MS over 30 days .
  • Soil/water partitioning: Use OECD Guideline 121 (shake-flask method) to measure log Kow and bioaccumulation potential .
  • Microbial degradation: Apply ISO 14507 soil contact tests with LC-MS/MS quantification of metabolites .

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